BenchChemオンラインストアへようこそ!

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Dopamine transporter inhibitor Cocaine analog design Normorphan scaffold

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS 1193387-63-1) is a conformationally constrained bicyclic β-amino acid hydrochloride salt with molecular formula C₈H₁₄ClNO₂ and molecular weight 191.66 g/mol. As the hydrochloride salt of the normorphan-5-carboxylic acid scaffold, it features a bridgehead nitrogen at position 6 and a carboxylic acid at position 5, yielding a rigid bicyclo[3.2.1]octane framework with a calculated logP of -1.71 and Fsp³ of 0.875.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 1193387-63-1
Cat. No. B1386422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
CAS1193387-63-1
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)(NC2)C(=O)O.Cl
InChIInChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H
InChIKeyOWRHKHRQZNLOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride (CAS 1193387-63-1): Procurement-Ready Bicyclic Amino Acid Building Block


6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS 1193387-63-1) is a conformationally constrained bicyclic β-amino acid hydrochloride salt with molecular formula C₈H₁₄ClNO₂ and molecular weight 191.66 g/mol . As the hydrochloride salt of the normorphan-5-carboxylic acid scaffold, it features a bridgehead nitrogen at position 6 and a carboxylic acid at position 5, yielding a rigid bicyclo[3.2.1]octane framework with a calculated logP of -1.71 and Fsp³ of 0.875 [1]. This compound is supplied as a research-grade building block at ≥95% purity from multiple commercial vendors and serves as a key intermediate in pleuromutilin antibiotic derivative synthesis (e.g., Example 44 in EP 1930330 B1) and as a core scaffold for dopamine transporter (DAT) inhibitor design [2].

Why 6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride Cannot Be Replaced by Other Azabicyclo Isomers for Scaffold-Specific Applications


The azabicyclo[3.2.1]octane family contains multiple positional and stereochemical isomers that differ fundamentally in nitrogen placement, carboxylic acid position, and stereochemistry—each producing distinct physicochemical and pharmacological profiles. The 6-aza (normorphan) scaffold is isomeric with the 8-aza (tropane) scaffold found in cocaine; this nitrogen shift from bridgehead position 8 to bridge position 6 reorients the pharmacophore geometry and alters transporter binding kinetics [1]. Within the 6-aza series, the carboxylic acid at position 5 versus position 1 changes the clogP by approximately 0.14 log units and shifts hydrogen-bonding topology, while racemic versus enantiopure forms differ in cost by up to 3-fold and in stereochemical applicability for asymmetric synthesis [2]. Generic substitution among these analogs without verifying positional and stereochemical identity risks failure in target binding, synthetic route compatibility, and regulatory documentation traceability.

Quantitative Differentiation Evidence for 6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride (CAS 1193387-63-1) Versus Closest Comparators


6-Aza (Normorphan) vs. 8-Aza (Tropane) Scaffold: Equipotent DAT Inhibition with Novel Pharmacophore Geometry

The 6-azabicyclo[3.2.1]octane (normorphan) scaffold, of which the target compound is the 5-carboxylic acid derivative, was directly compared head-to-head against the 8-azabicyclo[3.2.1]octane (tropane) scaffold of cocaine for dopamine transporter (DAT) inhibition. In a series of 3β-aryl-2-carbomethoxy analogs, the normorphan-based inhibitor 8c (p-Cl substituent) achieved IC₅₀ = 452 nM for DA reuptake inhibition, which is statistically equipotent to cocaine (IC₅₀ = 459 nM) in the same assay system [1]. This demonstrates that the 6-aza scaffold can replicate the DAT binding potency of the classical tropane scaffold while presenting a novel chemical framework that may offer divergent off-target profiles and pharmacokinetics.

Dopamine transporter inhibitor Cocaine analog design Normorphan scaffold DAT pharmacology

Positional Isomer LogP Differentiation: 5-Carboxylic Acid (LogP -1.71) vs. 1-Carboxylic Acid (LogP -1.85)

Among 6-azabicyclo[3.2.1]octane carboxylic acid hydrochloride isomers, the position of the carboxylic acid substituent directly modulates calculated lipophilicity. The 5-carboxylic acid isomer (free base form) has a calculated LogP of -1.71, while the 1-carboxylic acid isomer (CAS 1394041-70-3, free base form) exhibits a lower LogP of -1.85 [1][2]. This ΔLogP of +0.14 for the 5-isomer represents a measurable increase in lipophilicity that may influence passive membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs. Both isomers share identical molecular formula (C₈H₁₄ClNO₂), molecular weight (~192 Da), and Fsp³ (0.875), making this LogP difference the primary computed physicochemical discriminator .

Physicochemical property Lipophilicity Lead optimization ADME prediction

Racemic Mixture Cost Efficiency vs. Enantiopure Forms for Early-Stage SAR Exploration

CAS 1193387-63-1 (racemic or stereochemically undefined 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride) is priced at approximately USD 596 per 100 mg and USD 1,724 per 1 g (≥95% purity) from a major commercial supplier . In contrast, the enantiopure (1S,5R) version (CAS 882182-41-4) commands approximately USD 1,140 per 250 mg from another supplier, translating to roughly USD 456 per 100 mg on a per-gram extrapolated basis—though exact cross-supplier comparisons are confounded by differing pricing structures . The racemic form provides the identical core scaffold at a lower cost-per-gram for early-stage SAR exploration where stereochemical resolution is deferred to later optimization stages. Both forms share identical molecular formula, molecular weight, and storage conditions, with purity specifications of ≥95% for CAS 1193387-63-1 and ≥98% for the enantiopure form from Fluorochem .

Procurement economics Stereochemistry Lead generation Medicinal chemistry budget

Validated Synthetic Utility: Incorporation into Pleuromutilin Antibiotic Derivatives (EP 1930330 B1, Example 44)

The 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold is explicitly utilized as a sulfanyl-acetate precursor building block in Example 44 of granted European patent EP 1930330 B1, which covers pleuromutilin derivatives with antibacterial activity targeting the 50S ribosomal subunit [1]. This patent-granted application validates the compound's synthetic tractability and utility in producing bioactive molecules. In contrast, the positional isomer 6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride (CAS 1394041-70-3) does not appear in comparable patent exemplification for this antibiotic class, suggesting that the 5-carboxylic acid regioisomer may offer superior geometry for conjugate formation with the mutilin core . The pleuromutilin class includes clinically approved agents such as retapamulin and lefamulin, underscoring the translational relevance of building blocks validated in this chemical space [2].

Antibacterial Pleuromutilin Ribosomal inhibitor Building block validation

Optimal Application Scenarios for 6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Normorphan Scaffold-Based DAT Inhibitor Lead Generation

Research teams pursuing novel dopamine transporter (DAT) inhibitors for cocaine addiction therapeutics or ADHD indications can deploy CAS 1193387-63-1 as a core scaffold precursor. The 6-azabicyclo[3.2.1]octane (normorphan) framework has been experimentally validated to produce DAT inhibitors equipotent to cocaine (IC₅₀ 452 nM vs. 459 nM) while offering a patent-differentiated chemical series distinct from traditional tropane-based analogs [1]. The 5-carboxylic acid position provides a synthetic handle for amide or ester conjugation to explore SAR at the transporter binding site. The racemic form enables cost-efficient parallel library synthesis during hit-to-lead phases before committing to enantiopure versions for advanced lead optimization.

Antibacterial Drug Discovery: Pleuromutilin Derivative Synthesis Using Validated Building Block Chemistry

Medicinal chemistry groups targeting Gram-positive bacterial infections, including MRSA, can employ CAS 1193387-63-1 based on its precedent use in EP 1930330 B1 (Example 44) as a sulfanyl-acetate precursor for mutilin-based antibacterials [2]. The compound's LogP of -1.71 provides adequate aqueous solubility for conjugation reactions while maintaining sufficient lipophilicity for target engagement. Procurement from ISO-certified suppliers with ≥95% purity and supporting Certificates of Analysis ensures batch-to-batch reproducibility suitable for SAR studies and preclinical candidate advancement.

Constrained Amino Acid Building Block for Peptidomimetic and Macrocycle Synthesis

The rigid bicyclic framework with Fsp³ of 0.875 and LogP of -1.71 positions CAS 1193387-63-1 as a conformationally constrained proline analog or β-amino acid surrogate for peptidomimetic design [3]. The defined geometry of the 6-azabicyclo[3.2.1]octane scaffold imposes torsional constraints that can stabilize bioactive conformations in peptide ligands, protease inhibitors, or macrocyclic therapeutics. The carboxylic acid at the bridgehead position 5 serves as a native coupling site for solid-phase or solution-phase peptide synthesis, while the secondary amine at position 6 permits further diversification via N-alkylation or N-acylation.

Computational Chemistry and In Silico Screening Library Enrichment

Computational chemists and compound library curators can differentiate CAS 1193387-63-1 from related azabicyclo isomers using its computed physicochemical signature (LogP -1.71, Fsp³ 0.875, PSA 49 Ų, 2 HBD, 3 HBA) [3]. These properties place the compound in a favorable region of CNS drug-like chemical space, making it a valuable virtual screening hit or fragment for structure-based drug design campaigns. Its LogP advantage over the 1-carboxylic acid isomer (ΔLogP +0.14) offers a measurable parameter for triaging building blocks in property-guided library design.

Quote Request

Request a Quote for 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.